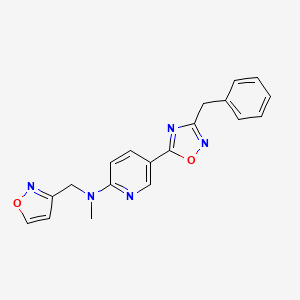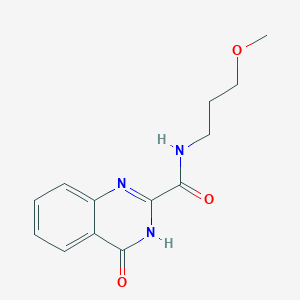
ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate, also known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPP belongs to a class of compounds called piperidinecarboxylates, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been found to have anticancer properties, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have analgesic effects by modulating the activity of pain receptors in the brain. Additionally, this compound has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in animal studies, its long-term effects on humans are not fully understood. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate. One area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in humans.
Métodos De Síntesis
The synthesis of ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with ethyl 3-bromo-3-piperidinecarboxylate to form an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product, this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
ethyl 1-(benzenesulfonyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-3-28-21(24)22(16-18-9-7-10-19(15-18)27-2)13-8-14-23(17-22)29(25,26)20-11-5-4-6-12-20/h4-7,9-12,15H,3,8,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSLHYLPOFGHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6073719.png)


![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)

![2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6073761.png)
![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B6073767.png)
![2-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6073778.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6073785.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)
![7-(difluoromethyl)-N-(diphenylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073803.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide](/img/structure/B6073811.png)
![bis[3-(diethylamino)propyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate bis(4-methylbenzenesulfonate)](/img/structure/B6073819.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
